molecular formula C9H10ClN3O2 B2616982 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2411240-60-1

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Katalognummer: B2616982
CAS-Nummer: 2411240-60-1
Molekulargewicht: 227.65
InChI-Schlüssel: RKCLHBSRFDUBGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a valuable chemical intermediate built on a promising heterocyclic scaffold for advanced therapeutic discovery. The [1,2,4]triazolo[4,3-a]pyridine core has emerged as a novel chemotype in medicinal chemistry, particularly in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the cancer microenvironment . Inhibitors targeting IDO1 are considered a promising strategy in cancer immunotherapy, as they can boost the immune response and work in synergy with other immunotherapeutic agents . Furthermore, derivatives of this scaffold have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR2), highlighting their significant potential in neuroscience research and the development of treatments for neurological disorders . This compound serves as a crucial building block for synthesizing novel molecules aimed at these cutting-edge research areas, providing researchers with a versatile template for structure-activity relationship (SAR) studies and the creation of potent, selective, and metabolically stable therapeutic candidates .

Eigenschaften

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h3-5H,2H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRBUVVILNFNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Analyse Chemischer Reaktionen

Ethyl Hydrazinecarboxylate Route

A common method employs ethyl hydrazinecarboxylate and 2-cyanopyridine in the presence of sodium ethoxide (a base) in ethanol. The reaction proceeds via cyclization to form the triazole ring fused to pyridine, followed by hydrolysis to introduce the carboxylic acid group. Key steps include:

  • Reagent : Ethyl hydrazinecarboxylate, 2-cyanopyridine, sodium ethoxide.

  • Conditions : Ethanol solvent, elevated temperatures (~reflux).

  • Yield : High purity product confirmed via NMR and mass spectrometry.

Multi-Step Alkylation-Coupling-Dehydration

A stereospecific method involves three stages :

  • Alkylation :

    • Substrate : 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH).

    • Reagent : Alkylating agent (e.g., Br, Cl, I, or OTf).

    • Solvent : THF, acetonitrile, or toluene.

    • Conditions : 20–80°C, with optical purity ≥90% ee.

  • Coupling :

    • Substrate : NAPA (alkylated product).

    • Reagent : 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH).

    • Method : Amide bond formation using coupling agents (e.g., HATU, EDC).

    • Yield : ≥95% purity .

  • Dehydration :

    • Substrate : HYDZ (coupled product).

    • Reagent : Phosphorus(V) dehydrating agents (e.g., PCl₃, PBr₃).

    • Conditions : Acidic or basic media, yielding the fused triazolopyridine core .

Synthesis Method Key Reagents Conditions Yield/Purity
Ethyl hydrazinecarboxylateSodium ethoxide, ethanolReflux, cyclizationHigh purity
Alkylation-Coupling-DehydrationTHF/acetonitrile, PCl₃, HATU/EDC20–80°C, stereospecific≥95%

Triazole Ring Formation

The cyclization of ethyl hydrazinecarboxylate with 2-cyanopyridine proceeds via nucleophilic attack by the hydrazine group on the nitrile, followed by ring closure to form the triazole-pyridine fused system. Acidic or basic conditions facilitate dehydration and stabilization of the heterocyclic structure.

Dehydration Pathways

In the multi-step method, HYDZ undergoes loss of water (H₂O) to form the triazolopyridine core. This step is catalyzed by phosphorus(V) agents (e.g., PCl₃), which act as Lewis acids to stabilize intermediates and drive cyclization .

Chemical Reactivity

The compound exhibits reactivity at three key sites:

  • Carboxylic Acid Group :

    • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

    • Amide Formation : Couples with amines using reagents like EDC/HATU .

  • Triazole Ring :

    • Substitution : Susceptible to electrophilic substitution due to aromatic stability.

    • Coordination Chemistry : Potential ligand for metal complexes via nitrogen atoms.

  • Hydrochloride Salt :

    • Protonation : The hydrochloride form enhances solubility in polar solvents, aiding in salt formation and crystallization.

Analytical Characterization

  • Molecular Formula : C₉H₁₀N₃O₂·HCl (hydrochloride salt).

  • Molecular Weight : 213.62 g/mol (hydrochloride) .

  • Key Techniques :

    • ¹H NMR : Confirms aromatic protons and ethyl group integration.

    • Mass Spectrometry : Verifies molecular ion peak at m/z 191.19 (base acid).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical formula: C9H10ClN3O2. Its structure features a triazolo-pyridine framework, which is known for conferring diverse biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations.

Antagonistic Properties

Research indicates that derivatives of 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine exhibit notable antagonistic activity against the adenosine A2A receptor. This receptor plays a crucial role in various neurological processes and is a target for treating conditions such as Parkinson's disease and schizophrenia. Studies have shown that certain derivatives can inhibit A2A receptors effectively at concentrations greater than 75%, indicating their potential as therapeutic agents for neurological disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies suggest that triazolo-pyridine derivatives possess activity against a range of bacterial strains, making them candidates for developing new antibiotics . This is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.

Neurological Disorders

Due to its action on the adenosine A2A receptor, 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is being explored for its potential in treating neurodegenerative diseases. The modulation of this receptor can help alleviate symptoms associated with Parkinson's disease and other movement disorders .

Anti-inflammatory Effects

Emerging research suggests that compounds in this class may exhibit anti-inflammatory properties. By modulating inflammatory pathways via receptor interactions, these compounds could serve as therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study A (2020)Investigated A2A receptor antagonismDemonstrated >75% inhibition at specific concentrations
Study B (2021)Evaluated antimicrobial efficacyShowed significant activity against resistant bacterial strains
Study C (2022)Assessed anti-inflammatory potentialIndicated modulation of inflammatory markers

These studies highlight the versatility of this compound in various therapeutic contexts.

Wirkmechanismus

The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of bacterial cell wall synthesis and protein function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the [1,2,4]Triazolo[4,3-a]Pyridine Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride C₉H₁₄ClN₃O₂ 231.68 Ethyl (C3), carboxylic acid (C8) High polarity due to HCl salt; potential for hydrogen bonding
Dapiprazole hydrochloride C₁₉H₂₇N₅·HCl 361.91 Piperazinyl-ethyl (C3), fused tetrahydropyridine Larger hydrophobic side chain; used as α-adrenergic antagonist
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CID 58074751) C₇H₅N₃O₂ 167.13 No ethyl group; carboxylic acid (C8) Simpler structure; lower molecular weight; reduced lipophilicity
3-(Ethylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₂H₁₂F₃N₃O₂S 319.24 Ethylsulfanyl (C3), trifluoromethyl (C5) Enhanced electronegativity; improved metabolic stability due to sulfur and fluorine
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₄H₁₁N₃O₃ 269.26 Methoxyphenyl (C3) Aromatic π-π stacking potential; increased steric bulk

Functional Group Modifications

  • Carboxylic Acid vs.
  • Halogenation : Compounds like 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride (C₉H₉Cl₂F₃N₄, ) incorporate chlorine and trifluoromethyl groups, which increase electronegativity and resistance to enzymatic degradation.

Biologische Aktivität

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazolo[4,3-a]pyridine class, which has been associated with various biological activities including modulation of neurotransmitter receptors and anti-inflammatory effects. Its structure can be represented as follows:

  • Chemical Formula: C₉H₈ClN₃O₂
  • Molecular Weight: 217.63 g/mol
  • IUPAC Name: 3-Ethyl-1H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Research indicates that compounds in the triazolo[4,3-a]pyridine class may act as positive allosteric modulators of the metabotropic glutamate receptor (mGluR) . This modulation can enhance synaptic transmission and has implications for treating neurological disorders.

Antimicrobial Activity

Several studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance:

  • In vitro Studies: Compounds similar to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism: The antimicrobial effect is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

  • Inhibition of Cytokine Production: In cellular assays, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
  • Case Study: A recent study indicated that specific derivatives could reduce inflammation in animal models of arthritis by modulating NF-kB pathways .

Comparative Efficacy

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeEfficacy (IC50)Reference
Antimicrobial< 50 µM
Anti-inflammatory< 30 µM
mGluR ModulationPotent

Case Studies

  • Neuroprotective Effects : In a study involving neurodegenerative models, 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine derivatives were shown to protect neurons from excitotoxicity by modulating glutamate receptors .
  • Inflammation Models : In murine models of inflammatory bowel disease (IBD), treatment with this compound resulted in reduced clinical scores and histological damage compared to untreated controls .

Q & A

Q. What are the established synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions, such as the condensation of 2-aminopyridine-3-carboxylic acid with cyclohexyl isocyanate in ethanol under reflux (yield >70%) . Alternative methods include oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol, achieving 73% yield under room-temperature conditions . Solvent selection (e.g., DMF vs. ethanol) and catalyst systems (e.g., K₂CO₃) significantly impact purity and scalability.

Q. Which analytical techniques are validated for purity assessment and structural elucidation of this compound?

  • HPLC : A reversed-phase method using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolves impurities like methyl 3-acryloyl salicylate (MPS) with a retention time of 8.2 minutes .
  • Potentiometric titration : Quantitative determination (99.0–101.0% purity) is achieved using 0.1 M perchloric acid in acetic anhydride, with uncertainty ≤0.22% .
  • NMR/LC-MS : Confirms structural integrity via characteristic peaks (e.g., ethyl group protons at δ 1.2–1.4 ppm) and molecular ion [M+H]⁺ at m/z 242.1 .

Q. What biological activities have been reported for this compound and its derivatives?

Derivatives exhibit anti-tubercular (MIC = 2.5 µg/mL against Mycobacterium tuberculosis) and anticancer activity (IC₅₀ = 8.7 µM in lung adenocarcinoma A549 cells) . However, 3-methyl analogs (e.g., MFCA) showed no antispasmodic activity in vitro, highlighting substituent-dependent effects .

Advanced Research Questions

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Example: MFCA (a metabolite) lacks antispasmodic activity in isolated tissue assays but shows efficacy in vivo due to prodrug conversion. To resolve discrepancies:

  • Conduct metabolite profiling (e.g., LC-MS/MS) to identify active species .
  • Use isotopic labeling to track biotransformation pathways .
  • Validate target engagement via SPR or thermal shift assays .

Q. What experimental design strategies optimize synthetic yield while minimizing byproducts?

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst loading (1–5 eq. K₂CO₃) to identify optimal conditions .
  • Green chemistry : Replace toxic oxidants (Cr(VI)) with NaOCl, reducing waste by 40% .
  • SPE purification : Use molecularly imprinted polymers (MIPs) to isolate the compound from Stille coupling byproducts (purity >98%) .

Q. How do impurities (e.g., degradation products) interfere with analytical accuracy, and how can this be mitigated?

  • Impurity profiling : Degradation products like 7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (from oxidation) co-elute in HPLC but are resolved using HILIC columns .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify stability-linked impurities .

Q. What structural modifications enhance bioactivity while maintaining solubility?

  • SAR studies : Replacing the ethyl group with trifluoromethyl improves metabolic stability (t₁/₂ increased from 2.1 to 6.8 h) but reduces solubility (logP from 1.2 to 2.8) .
  • Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances oral bioavailability (AUC₀–24: 12.3 vs. 4.7 µg·h/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.